Home > Products > Screening Compounds P21610 > 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid - 24667-07-0

6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid

Catalog Number: EVT-6391066
CAS Number: 24667-07-0
Molecular Formula: C8H6F3NO3
Molecular Weight: 221.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide Dimers

    Compound Description: A series of six specific compounds, including a dimer where A' represents a pharmaceutically acceptable anion, demonstrating inhibitory activity against human neutrophil elastase (HNE). [] These compounds are particularly noteworthy for their potential in treating inflammatory respiratory diseases, with administration possibly via inhalation. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

    Compound Description: A crystalline form (Form A) of this tosylate salt displays enhanced physical properties compared to its free base form. [] Notably, this compound, potentially known as AZD-9668, is under development by AstraZeneca as a promising HNE inhibitor. []

6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

    Compound Description: This compound is a known intermediate in the synthesis of other dihydropyridine derivatives. [] Its formation involves the acid-induced cyclization of (2E,4E)-2-cyano-5-dimethylamino)hexa-2,4-dienamide, which exists as 1-s-cis and 1-s-trans isomers. []

3-Carbomoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

    Compound Description: This compound can be synthesized through a one-pot method involving the interaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water followed by hydrolysis. []

5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its 3d-Metal Complexes

    Compound Description: This compound is an N-heterocyclic ligand that, along with its transition metal complexes, has been synthesized and characterized. [] These complexes exhibit antimicrobial, antimycobacterial, and cytotoxic activities. []

1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Derivatives

    Compound Description: These derivatives, particularly compounds 7b, 7c, 8a, 8b, and 8c, exhibit potent anticancer activity against the MCF-7 breast cancer cell line, comparable to the reference compound Dox. []

(E)-1-(Aylideneamino)-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile Derivatives

    Compound Description: These derivatives were synthesized using a simple and efficient method employing 1,3-diketone as a synthon. []

4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Ethyl Ester

    Compound Description: This compound is a pyrimidine derivative synthesized using green chemistry principles, including microwave synthesis, the mortal-pastel method (mechanochemistry), and green solvents. []

4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and 4-(4-fluoro-3-phenoxyphenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

    Compound Description: These compounds, particularly the fluorine-substituted derivative, demonstrate the role of fluorine in forming stable supramolecular assemblies through C−H···F interactions, which are replaced by C−H···π interactions in the methyl-substituted analogue. []

4,4′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] and Related Bis-α,β-Unsaturated Ketone, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives

    Compound Description: This group encompasses a series of bis-derivatives incorporating various heterocyclic moieties, synthesized through reactions with 1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone. [] The resulting compounds, including the title compound, were evaluated for their antimicrobial activity. []

(+)‐(2R)‐ and (−)‐(2S)‐éthyl‐6‐dihydro‐3,4‐méthyl‐2‐oxo‐4–2H pyranecarboxylique‐5

    Compound Description: These enantiomers represent chiral pyranecarboxylic acid derivatives synthesized from (+)-(3S) and (−)-(3R)-3-hydroxybutanoates, respectively. []

Ethyl 1-Carbamoyl-4-(2 or 4-Substituted Phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives

    Compound Description: This group of compounds, synthesized through an efficient ultrasonically assisted Vilsmeier-Haack reaction, displays notable antiplatelet and moderate anticardiac activities. []

(-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Levaquin)

    Compound Description: Levaquin is a commercially available antibiotic known for its potent antibacterial activity. []

6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester

    Compound Description: This chromene derivative, synthesized via a piperidine-catalyzed reaction, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. []

1‐Ethyl‐4‐hydroxy‐2‐oxo‐1,2‐di­hydro­quinoline‐3‐carboxyl­ic acid

    Compound Description: X-ray diffraction studies confirm the existence of this compound as the 2-oxo-4-hydroxy tautomer in its crystalline form. []

2‐Oxo‐1,2‐dihydropyridine‐6‐carboxylic Acid

    Compound Description: Structural analysis of this compound reveals its preference for the keto form over the enol form in its tautomeric equilibrium. []

4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives

    Compound Description: An improved synthesis for this group of compounds involves a multi-step process starting from phthalic anhydride. []

3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Analogues

    Compound Description: These analogues of a beta-lactam antibiotic were designed to combat bacterial resistance. [] Compounds M2 and M3 showed surprisingly enhanced antibacterial activity compared to the parent drug. []

4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester

    Compound Description: This condensed 1,4-dihydropyridine derivative exhibits metabolism-regulating activity. []

2-Oxo-1,8-naphthyridine-3-carboxylic Acid Derivatives

    Compound Description: These derivatives exhibit potent gastric antisecretory properties in rat models, showing greater potency than cimetidine. []

7-((3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

    Compound Description: Hydrochloride and methane sulfonate salts of this compound have improved properties, including lower light sensitivity, better storage stability, and enhanced water solubility compared to the free crystals. []

2-Methyl-4-oxo-6,7,8,9-tetrahydrothieno[2′,3′:4,5]pyrimidino[1,2-a]pyridine-3-carboxylic acid

    Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each featuring an intramolecular O—H⋯O hydrogen bond. []

7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

    Compound Description: This compound is a crucial intermediate in synthesizing various biologically active anticancer drugs. []

7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

    Compound Description: This compound serves as a key intermediate in the synthesis of ozenoxacin, a quinolone antibiotic. []

2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nicardipine)

    Compound Description: Nicardipine, a calcium channel blocker, exhibits stereospecific pharmacological activity, with the (+)-enantiomer displaying greater potency in terms of vertebral vasodilating activity. []

6-(2-methyl-5-oxo-1-phenyl-4,5-dihydro-1Н-imidazole-4-ilazo)-1-oxo-2,5-dihydro-1Н-benzo(4,5)imidazo(1,2-c) pyrimidine-7-carboxylic acid

    Compound Description: Studies using electronic spectroscopy and quantum-chemical calculations have revealed that this compound primarily exists as a non-flat CH-azo tautomer. []

2-(4-allyl-4-methyl-2-oxo-1,4-dihydro-2H-benzo[d]-[1,3]oxazin-6-yl)-5-cyano-pyrrole-1-carboxylic acid tert-butyl ester

    Compound Description: The crystal structure of this compound has been determined. []

Ethyl 2-Methylthio- and Ethyl 2-Benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and Their Carboxylic Acid Derivatives

    Compound Description: These compounds were synthesized through cyclocondensation reactions, providing an efficient method for accessing this class of pyrimidine derivatives. []

1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives

    Compound Description: These derivatives were designed and synthesized as potential antibacterial agents. []

(2S,3R,5S)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thi a-1- azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide (YTR-830H)

    Compound Description: YTR-830H is a new β-lactamase inhibitor. []

1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (YM-09730) Enantiomers

    Compound Description: YM-09730 is a potent calcium antagonist. Its four enantiomers display different pharmacological activities. The (S,S)-enantiomer exhibits the highest potency and longest duration of action. []

5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide

    Compound Description: Novel synthetic processes have been developed to efficiently produce this compound. [, , , ]

4‐Aryl‐6‐carbamoylmethylthio‐5‐cyano‐2‐methyl‐1,4‐dihydropyridine‐3‐carboxylic Acid Methyl Esters

    Compound Description: A green one-pot multicomponent synthesis has been developed for these compounds. []

(6 or 2)-hydroxy-4-methyl-(2 or 6)-oxo-1-(substituted phenyl)-(1,2 or 1,6)-dihydropyridine-3-carbonitriles

    Compound Description: These tautomeric compounds were synthesized using microwave-assisted chemistry. Their structures and tautomeric equilibria were investigated using spectroscopic techniques and theoretical calculations. []

5-Benzoyl-6-trifluoromethyl-1,2-dihydro-3H-pyrrolo[1,2-α]pyrrole-1-carboxylic Acid

    Compound Description: This compound was designed and synthesized as a potential analgesic and/or anti-inflammatory agent. []

2-Oxo-2H-chromene-3-carboxylic Acid (5-Methyl-3-isoxazolyl) and (3-Methyl-5-styryl-4-isoxazolyl) Amides

    Compound Description: These amides were synthesized as potential bioactive compounds. []

Trifluoromethyl-thieno[2,3-b]pyridine-2-carboxamide and Schiff's Base Derivatives

    Compound Description: These novel derivatives were synthesized and evaluated for their anticancer activity against four human cancer cell lines. []

1‐Allyl‐4‐hydroxy‐6,7‐dimethoxy‐2‐oxo‐1,2‐dihydroquinoline‐3‐carboxylic Acid Alkylamides

    Compound Description: These alkylamides were synthesized and evaluated for their analgesic activity. []

3-(2-oxo-2H-chromen-3-yl)-7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl esters

    Compound Description: These compounds were synthesized from 5-pyrimidine carboxylic acid 1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxoethyl ester and various 3-(2-bromoacetyl)coumarins. []

N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester Derived Amides

    Compound Description: These novel symmetrical amides were designed as potential anion receptors. []

1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid (S1) Peptide Derivatives

    Compound Description: Coupling of S1 with different amino acids and subsequent hydrolysis yielded novel quinoxalopeptide derivatives, which were screened for antibacterial, antifungal, and anthelmintic activity. []

Overview

6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique molecular structure, which includes a pyridine ring and functional groups that contribute to its chemical reactivity and potential applications. This compound is notable for its trifluoromethyl group, which enhances its biological activity and stability. It is classified within the broader category of dihydropyridine derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid typically involves several steps:

  1. Formation of Dihydropyridine Ring: The initial step often includes the cyclization of appropriate precursors, such as aldehydes or ketones, with amines in the presence of a catalyst.
  2. Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents like trifluoromethyl iodide or via electrochemical methods.
  3. Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or carbon monoxide under specific conditions.

Technical Details

The reactions are typically carried out in organic solvents such as dimethylformamide or acetonitrile at controlled temperatures to optimize yield and purity. Reaction conditions, including temperature, time, and concentration of reactants, are critical for successful synthesis.

Molecular Structure Analysis

Structure

The molecular formula for 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid is C8H6F3N1O3C_8H_6F_3N_1O_3. Its structure features:

  • A dihydropyridine ring, which is a six-membered ring containing one nitrogen atom.
  • A trifluoromethyl group (CF3-CF_3), which significantly influences the compound's electronic properties.
  • A carboxylic acid group (COOH-COOH), contributing to its acidity and potential reactivity.

Data

The compound has a molecular weight of approximately 225.13 g/mol. Its structural representation can be visualized using molecular modeling software to highlight the spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions

6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid can participate in various chemical reactions:

  1. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions due to its electron-withdrawing nature.
  2. Decarboxylation: Under certain conditions, the carboxylic acid group may be eliminated as carbon dioxide, leading to the formation of more reactive intermediates.
  3. Condensation Reactions: The compound can react with other electrophiles to form more complex structures.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature and solvent choice) to direct product formation and improve yields.

Mechanism of Action

The mechanism of action for 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with biological targets at the molecular level:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways due to its structural features.
  2. Receptor Binding: It can bind to receptors in biological systems, influencing signaling pathways and physiological responses.
  3. Electrophilic Interactions: The trifluoromethyl group can enhance electrophilic interactions with nucleophiles in biological molecules.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar organic solvents like methanol and ethanol but may have limited solubility in non-polar solvents.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic acid group.
  • Stability: The trifluoromethyl group contributes to chemical stability under various conditions.

Relevant data indicates that this compound has potential as an intermediate in pharmaceutical synthesis due to its unique reactivity profile.

Applications

6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid has several scientific uses:

  1. Pharmaceutical Development: Investigated for its potential as a lead compound in drug discovery due to its biological activity.
  2. Chemical Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.
  3. Material Science: Explored for applications in developing novel materials with specific properties.

Properties

CAS Number

24667-07-0

Product Name

6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid

IUPAC Name

6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)5(7(14)15)6(13)12-3/h2H,1H3,(H,12,13)(H,14,15)

InChI Key

UNSSLBNWWBBLEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.